Methyl 2-[(2-methylacryloyl)oxy]benzoate
Description
Methyl 2-[(2-methylacryloyl)oxy]benzoate is a benzoate ester derivative featuring a methacrylate (2-methylacryloyl) group at the 2-position of the aromatic ring. Methacrylate esters are known for their polymerizable double bonds, which enable applications in materials science, such as in resin synthesis or coatings. The benzoate backbone is common in pharmaceuticals and agrochemicals, where substituents like acryloyloxy groups can enhance biological activity or modify physicochemical properties .
Properties
CAS No. |
51780-11-1 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(2-methylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C12H12O4/c1-8(2)11(13)16-10-7-5-4-6-9(10)12(14)15-3/h4-7H,1H2,2-3H3 |
InChI Key |
HXJOEIGJQKRHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methylacryloyl)oxy]benzoate typically involves the esterification of benzoic acid derivatives with methacrylic acid derivatives. One common method is the reaction of methyl benzoate with methacryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to form an alcohol.
Substitution: The methacryloyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzoic acid and methacrylic acid.
Reduction: Benzyl alcohol and methacrylic alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methylacryloyl)oxy]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active methacrylic acid and benzoic acid. These products can then participate in further biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Reactivity
Key Insights:
- Polymerization Potential: The methacrylate group in this compound distinguishes it from non-polymerizable analogs like Methyl salicylate or Methyl 2-methoxybenzoate. This property aligns with applications in polymer chemistry, such as dental resins or adhesives .
- Hydrolytic Stability : Unlike Methyl salicylate, which is prone to hydrolysis due to its hydroxyl group, the methacrylate ester’s steric bulk may enhance stability under acidic or basic conditions .
Key Insights:
- Antimicrobial Potential: The methacrylate group may confer antimicrobial properties, as seen in bromoacetyl-containing analogs (e.g., Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate) .
- Lack of Direct Analgesic Activity : Unlike Methyl salicylate, the methacrylate derivative’s bioactivity likely diverges due to the absence of a hydroxyl group, which is critical for cyclooxygenase inhibition .
Physicochemical Properties
Table 3: Physical Property Trends
Key Insights:
- Solubility : The methacrylate group likely enhances solubility in organic solvents compared to polar derivatives like Methyl 5-hydroxy-2-methoxybenzoate .
- Thermal Stability : Methacrylate esters generally exhibit moderate thermal stability, suitable for industrial polymerization processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
